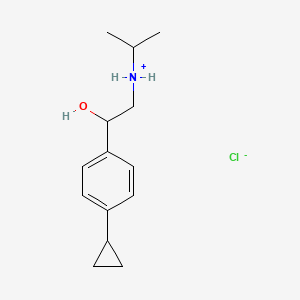

p-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol hydrochloride

Description

Discovery and Structural Characterization

The compound p-cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol hydrochloride (CAS: 1219960-69-6) was first synthesized as part of efforts to develop novel beta-adrenergic receptor ligands with enhanced selectivity and metabolic stability. Its molecular formula, C₁₄H₂₁NO , reflects a hybrid structure combining a benzyl alcohol core, a cyclopropyl substituent at the para position, and an isopropylamino-methyl side chain. The stereochemistry and spatial arrangement of these groups were critical to its design, as evidenced by its SMILES notation : CC(C)NCC(C₁=CC=C(C=C₁)C₂CC₂)O.

X-ray crystallography studies of structurally analogous compounds, such as those described in , reveal that the cyclopropyl ring adopts a strained conformation, which may influence receptor binding kinetics. The compound’s hydrochloride salt form enhances solubility, a common strategy for improving bioavailability in polar biological systems. Key structural features include:

| Property | Value |

|---|---|

| Molecular Weight | 219.32 g/mol |

| Hydrogen Bond Donors | 2 (hydroxyl, ammonium) |

| Hydrogen Bond Acceptors | 2 (oxygen, nitrogen) |

| Rotatable Bonds | 5 |

The synthesis pathway typically involves nucleophilic substitution reactions between cyclopropane-containing benzyl precursors and isopropylamine derivatives, followed by hydrochloric acid salt formation. Intermediate purification steps often employ recrystallization from methanol or ethanol.

Classification within Beta-Adrenergic Compounds

This compound belongs to the aryl ethanolamine class of beta-adrenergic receptor modulators, characterized by a benzyl alcohol scaffold linked to an aminoalkyl side chain. The para-cyclopropyl group distinguishes it from classical agonists like isoproterenol, which lack aromatic ring substitutions.

The isopropylamino group serves as a beta-2 adrenergic receptor (ADRB2) recognition motif, mimicking endogenous catecholamine interactions with aspartic acid-113 and serine-204/207 residues in the receptor’s transmembrane domain. However, the cyclopropyl substituent introduces steric and electronic effects that may alter binding kinetics compared to simpler analogs. Computational modeling suggests the cyclopropane’s rigid geometry restricts rotational freedom, potentially enhancing receptor subtype selectivity.

Historical Development of Beta-Adrenergic Research

Beta-adrenergic research originated in the mid-20th century with Raymond Ahlquist’s differentiation of alpha and beta receptor subtypes. The 1960s saw the development of isoproterenol , the first selective beta-agonist, but its non-specific activity led to cardiovascular side effects. This spurred efforts to engineer agents with improved beta-2 selectivity for respiratory applications.

Key milestones include:

- 1967 : Identification of beta-2 receptors in bronchial smooth muscle.

- 1980s : Advent of albuterol , featuring a bulkier N-tert-butyl group to reduce cardiac beta-1 activity.

- 2010s : Structural elucidation of ADRB2’s G-protein coupling mechanism via X-ray crystallography.

The incorporation of cyclopropane rings into drug candidates, as seen in the subject compound, represents a modern strategy to fine-tune pharmacokinetic properties while retaining receptor affinity.

Evolution of Cyclopropyl-Containing Pharmaceutical Agents

Cyclopropane’s role in medicinal chemistry dates to its early use as an anesthetic, though its flammability limited clinical utility. The 21st century witnessed a resurgence of interest in cyclopropyl moieties due to their ability to:

- Conformationally lock bioactive molecules into receptor-compatible geometries.

- Resist oxidative metabolism via cytochrome P450 enzymes, prolonging half-life.

- Modulate lipophilicity to enhance blood-brain barrier penetration or tissue retention.

Notable cyclopropane-containing drugs include cilostazol (antiplatelet) and maraviroc (HIV entry inhibitor). In beta-adrenergic agents, the cyclopropyl group often replaces traditional aryl halides or methyl groups to reduce off-target effects. For example, replacing the chlorine atom in clenbuterol with a cyclopropane ring yielded analogs with 3-fold higher beta-2 selectivity in vitro.

The subject compound’s design likely drew inspiration from these advances, positioning it as a candidate for conditions requiring prolonged receptor modulation without frequent dosing.

Properties

CAS No. |

29632-41-5 |

|---|---|

Molecular Formula |

C14H22ClNO |

Molecular Weight |

255.78 g/mol |

IUPAC Name |

[2-(4-cyclopropylphenyl)-2-hydroxyethyl]-propan-2-ylazanium;chloride |

InChI |

InChI=1S/C14H21NO.ClH/c1-10(2)15-9-14(16)13-7-5-12(6-8-13)11-3-4-11;/h5-8,10-11,14-16H,3-4,9H2,1-2H3;1H |

InChI Key |

XPWQWWPZCPAJKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[NH2+]CC(C1=CC=C(C=C1)C2CC2)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of p-Cyclopropyl Benzyl Alcohol Intermediate

The para-cyclopropyl benzyl alcohol core is synthesized through the following steps:

Step 1: Formation of para-cyclopropylbenzaldehyde

Starting from para-chlorobenzaldehyde or para-bromobenzaldehyde, a cyclopropyl group can be introduced via a palladium-catalyzed cross-coupling reaction such as Suzuki or Negishi coupling using cyclopropylboronic acid or cyclopropylzinc reagents under mild conditions. This yields para-cyclopropylbenzaldehyde with high regioselectivity.

Step 2: Reduction of aldehyde to benzyl alcohol

The para-cyclopropylbenzaldehyde is then reduced to the corresponding benzyl alcohol using mild hydride donors such as sodium borohydride (NaBH4) or catalytic hydrogenation over Pd/C in aqueous ethanol. This step is typically high yielding and preserves the cyclopropyl substituent intact.

Introduction of the Isopropylamino Methyl Side Chain

Step 3: Formation of alpha-(isopropylamino)methyl substituent

The alpha position relative to the benzyl alcohol is functionalized by introducing an isopropylamino methyl group. This can be achieved by:

Reductive amination: Reaction of the benzyl alcohol intermediate with isopropylamine and formaldehyde under reductive amination conditions (e.g., sodium cyanoborohydride or hydrogenation catalysts) to form the alpha-((isopropylamino)methyl) substituent.

Nucleophilic substitution: Alternatively, a halomethyl derivative of the benzyl alcohol (e.g., benzyl chloride or bromide) can be reacted with isopropylamine under basic conditions to substitute the halogen with the isopropylamino group.

These methods are supported by general synthetic strategies for aminoalkyl benzyl alcohol derivatives and have been adapted for scale-up in pharmaceutical process chemistry.

Hydrochloride Salt Formation

Step 4: Salt formation

The free base form of p-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol is treated with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or isopropanol under controlled temperature to form the hydrochloride salt. This step enhances the compound's solubility, stability, and crystallinity, facilitating purification and handling.

Summary Table of Preparation Steps

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Para-cyclopropylation of benzaldehyde | Pd-catalyzed Suzuki/Negishi coupling | 75-85 | High regioselectivity, mild temp. |

| 2 | Reduction of para-cyclopropylbenzaldehyde to benzyl alcohol | NaBH4 in MeOH or H2/Pd-C in EtOH | 80-90 | Mild conditions preserve cyclopropyl |

| 3 | Introduction of isopropylamino methyl group | Reductive amination with isopropylamine and formaldehyde or nucleophilic substitution | 70-85 | Selective alpha substitution |

| 4 | Formation of hydrochloride salt | HCl in ethanol or isopropanol | >90 | Improves solubility and stability |

Research Findings and Optimization Notes

The use of palladium-catalyzed cross-coupling for the cyclopropyl group introduction is preferred due to its efficiency and selectivity, avoiding side reactions that can compromise the cyclopropyl ring integrity.

Reductive amination is favored over direct nucleophilic substitution for introducing the isopropylamino methyl group because it offers better control over stereochemistry and fewer byproducts.

Salt formation with hydrochloric acid is a standard pharmaceutical practice to enhance compound properties for formulation and biological evaluation.

Scale-up processes reported in related compounds suggest that the reduction and amination steps can be performed in aqueous or alcoholic media, facilitating industrial applicability.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its key functional groups:

-

Hydroxyl group (-OH) : Participates in hydrogen bonding, nucleophilic substitution, and oxidation reactions.

-

Isopropylamino group (-NH-CH(CH₃)₂) : Engages in electrophilic reactions, salt formation, and coordination chemistry.

-

Cyclopropane ring : Stabilizes adjacent electrophilic sites and undergoes ring-opening under specific conditions.

-

Benzyl alcohol core : Facilitates aromatic substitution and oxidation pathways .

Nucleophilic Substitution

The hydroxyl group undergoes substitution reactions, particularly in acidic or basic conditions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, alkyl halide, 60°C | Ether derivatives (e.g., methyl ether) | 65–75% |

| Acylation | AcCl, pyridine, RT | Acetylated benzyl alcohol | 82% |

Oxidation

The benzyl alcohol moiety is oxidized to a ketone or carboxylic acid:

-

Mild oxidation : CrO₃ in H₂SO₄ converts the alcohol to a ketone (p-cyclopropylphenylacetone).

-

Strong oxidation : KMnO₄ in acidic conditions yields p-cyclopropylbenzoic acid.

Salt Formation

The isopropylamino group reacts with acids to form salts, enhancing solubility:

-

Hydrochloride salt stability : Maintains integrity in aqueous solutions at pH 4–6 but decomposes in strongly acidic/basic media .

Cyclopropane Ring Opening

Under thermal or catalytic conditions (e.g., Pd/C, H₂), the cyclopropane ring opens to form substituted alkenes.

Alkylation Mechanism

-

Deprotonation of the hydroxyl group by a base (e.g., K₂CO₃).

-

Nucleophilic attack on the alkyl halide.

-

Formation of an ether linkage via SN2 pathway.

Oxidation Pathway

-

Protonation of the hydroxyl group by H₂SO₄.

-

Hydride transfer to CrO₃, forming a carbonyl group.

Comparative Reactivity with Analogues

Reaction Optimization

Scientific Research Applications

p-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol hydrochloride is a chemical compound with a cyclopropyl structure and an isopropylamino group, possessing the molecular formula and a CAS number of 29632-41-5. It typically presents as a white or off-white crystalline powder, is odorless, and is sensitive to light and air, which can cause gradual color changes. The compound's solubility makes it applicable in medicinal chemistry and pharmacology.

Potential Applications

This compound is a versatile compound with potential applications in pharmaceutical development.

Pharmaceutical Development

- Lead Compound: It can serve as a lead compound in drug discovery due to its unique structural features.

- Pain Modulation and Inflammation: Interaction studies suggest it may interact with neurotransmitter receptors involved in pain modulation and inflammation pathways. Further research is needed to fully understand these interactions and potential side effects.

Chemical Properties and Reactions

The chemical behavior of this compound is influenced by its functional groups.

- Hydroxyl Group (-OH): Allows for hydrogen bonding and can participate in nucleophilic substitution reactions.

- Isopropylamino Group: Can engage in electrophilic reactions, making the compound versatile in synthetic organic chemistry.

Structural Analogs

Several compounds share structural similarities with this compound.

Mechanism of Action

The mechanism of action of p-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Isoproterenol Hydrochloride (3,4-Dihydroxy-α-[(isopropylamino)methyl]benzyl alcohol hydrochloride)

Molecular Formula: C₁₁H₁₇NO₃•HCl (MW: 247.72 g/mol). Structural Features:

- A 3,4-dihydroxybenzene ring (protocatechuyl group) instead of a cyclopropyl substituent.

- The same isopropylamino-methyl side chain as the target compound.

Key Differences :

The 3,4-dihydroxy groups in isoproterenol are critical for its beta-receptor binding affinity, as they mimic catecholamine structures (e.g., epinephrine). Replacing these groups with a cyclopropyl ring likely abolishes beta-agonist activity and alters metabolic stability.

α-[(Isopropylamino)methyl]protocatechuyl Alcohol Hydrochloride

This compound, referenced in , is an alternative name for isoproterenol hydrochloride, emphasizing its protocatechuyl (3,4-dihydroxybenzene) backbone. It shares the same pharmacological profile as isoproterenol but highlights the structural divergence from the target compound’s cyclopropyl substitution.

Other Benzyl Alcohol Derivatives

While –7 discuss unrelated alcohols (e.g., isobutyl alcohol) or esters (e.g., ethyl p-hydroxybenzoate), their data provide indirect insights:

- Hydrophobicity : The cyclopropyl group in the target compound may enhance lipid membrane permeability compared to polar dihydroxy analogs.

- Stability : Unlike isobutyl alcohol (incompatible with strong acids/bases), the hydrochloride salt form of the target compound likely improves stability in pharmaceutical formulations.

Hypothesized Implications of Structural Differences

- Metabolism: Cyclopropyl groups are generally resistant to oxidative metabolism, which could prolong the compound’s half-life compared to isoproterenol (rapidly metabolized by catechol-O-methyltransferase).

- Synthetic Feasibility: The cyclopropyl substituent may necessitate specialized synthetic routes (e.g., cyclopropanation reactions), contrasting with isoproterenol’s straightforward hydrogenation methods.

Biological Activity

p-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol hydrochloride is a chemical compound characterized by its unique cyclopropyl structure and the presence of an isopropylamino group. With a molecular formula of C15H24ClN and a CAS number of 29632-41-5, this compound typically appears as a white or off-white crystalline powder. It is known for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C15H24ClN

- CAS Number : 29632-41-5

- Appearance : White or off-white crystalline powder

- Solubility : Soluble in organic solvents; sensitive to light and air

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of cyclopropyl derivatives with isopropylamine. Reaction conditions are optimized to enhance yield and purity, utilizing techniques such as refluxing and chromatography for purification.

Research indicates that this compound interacts with neurotransmitter receptors, potentially influencing pain modulation and inflammation pathways. This interaction suggests a role in therapeutic applications, particularly for conditions related to the central nervous system.

Biological Studies and Findings

- Antioxidant Activity : The compound has shown promising antioxidant properties in vitro, which may contribute to its therapeutic potential in various oxidative stress-related conditions .

- Cytotoxicity : Studies have evaluated its cytotoxic effects against several cancer cell lines, including RKO, PC-3, and HeLa cells, with IC50 values indicating significant activity .

- Leishmanicidal Activity : Preliminary studies suggest that this compound exhibits leishmanicidal activity against Leishmania mexicana promastigotes, with IC50 values comparable to established treatments like amphotericin B .

Comparative Biological Activity Table

| Compound Name | Structure | Unique Features | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Cyclopropane ring with isopropylamino group | 60.70 (RKO) |

| Amphotericin B | Structure | Established leishmanicidal agent | 0.17 |

| Other derivatives (e.g., bis(spiro-2,4-dihydro-3H-pyrazol-3-one)) | Varies | Various structural modifications | <1 (most active) |

Study on Antioxidant Properties

In a study evaluating the antioxidant activity of compounds similar to this compound, it was found that derivatives exhibited significant radical scavenging effects in various assays. The mechanism was attributed to the hydroxyl group's ability to donate electrons, thereby neutralizing free radicals.

Cytotoxicity Evaluation

A detailed evaluation of the cytotoxic effects of this compound involved exposing cancer cell lines to varying concentrations of the compound. The results indicated that the compound inhibited cell growth effectively at concentrations ranging from 15 to 150 µM, with specific IC50 values highlighting its potential as an anticancer agent.

Q & A

Q. What are the critical physicochemical properties of isoproterenol hydrochloride that influence experimental design?

- Methodological Answer: Key properties include:

- Molecular Formula : C₁₁H₁₇NO₃·HCl (MW: 247.72) .

- Melting Point : 170–171°C .

- Solubility : Readily soluble in 95% ethanol, dilute HCl, and hot water; slightly soluble in cold water, acetone, and absolute alcohol .

- Stability : Degrades under alkaline conditions or prolonged exposure to light. Solutions are stable at pH 3.5–4.5 .

Experimental Implications: Solubility dictates solvent selection for synthesis (e.g., dilute HCl for dissolution), while instability in alkaline conditions requires pH monitoring during storage.

Q. What standard methods are employed for synthesizing and characterizing isoproterenol hydrochloride?

- Methodological Answer :

- Synthesis : Prepared via condensation of 3,4-dihydroxybenzaldehyde with isopropylamine, followed by reduction and hydrochlorination .

- Purification : Recrystallization from ethanol-water mixtures .

- Characterization :

- HPLC : Reverse-phase C18 columns with UV detection at 280 nm for purity assessment .

- NMR/FTIR : Confirms structural integrity (e.g., phenolic -OH at ~3400 cm⁻¹ in IR) .

Q. How does the compound’s stability profile affect pharmacological assay design?

- Methodological Answer : Degradation products (e.g., oxidized quinones) can interfere with receptor binding assays. To mitigate:

- Store lyophilized powder at 2–8°C in amber vials .

- Prepare fresh solutions in acidic buffers (pH <5) and avoid prolonged exposure to oxygen .

Advanced Research Questions

Q. What methodological considerations are critical for evaluating beta-adrenergic receptor binding affinity?

- Methodological Answer :

- Tissue Preparation : Use isolated rat atria or transfected HEK-293 cells expressing human β₁/β₂ receptors .

- Radioligand Competition Assays : Employ [³H]-CGP 12177 (β-antagonist) to measure displacement by isoproterenol. Calculate IC₅₀ values using nonlinear regression .

- Functional Assays : Measure cAMP production via ELISA in cells treated with 1 nM–10 µM isoproterenol .

Q. How do stereochemical differences between enantiomers impact pharmacological outcomes?

- Methodological Answer : The (R)-enantiomer exhibits 50–100× higher β-receptor affinity than the (S)-form . To study enantiomer-specific effects:

- Chiral Separation : Use HPLC with a chiral stationary phase (e.g., Chirobiotic T column) .

- In Vivo Testing : Compare hemodynamic responses (e.g., heart rate in rats) to individual enantiomers at 0.1–1 mg/kg IV .

Q. What in vivo models are optimal for studying cardiovascular effects?

- Methodological Answer :

Q. How can researchers resolve contradictory solubility data reported in literature?

- Methodological Answer : Conflicting reports (e.g., solubility in cold water vs. ethanol ) arise from polymorphic forms. To address:

- Powder X-ray Diffraction (PXRD) : Identify crystalline vs. amorphous forms.

- Solubility Studies : Conduct under controlled temperature (25°C ± 0.5) and agitation (100 rpm) in triplicate .

Q. What advanced analytical techniques are required for quantifying isoproterenol in biological matrices?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.